4-(2-Nitrophenyl)-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrophenyl)-2-phenylpyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a nitrophenyl group at the 4-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-2-phenylpyridine typically involves the reaction of 2-bromopyridine with 2-nitrobenzene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 4-(2-Aminophenyl)-2-phenylpyridine.
Oxidation: 4-(2-Nitrosophenyl)-2-phenylpyridine.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Nitrophenyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)-2-phenylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The aromatic rings allow for π-π stacking interactions, which can stabilize the compound’s binding to target molecules. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpyridine: Lacks the phenyl group at the 2-position.
2-Phenylpyridine: Lacks the nitro group at the 4-position.
4-(2-Aminophenyl)-2-phenylpyridine: The nitro group is reduced to an amino group
Uniqueness
4-(2-Nitrophenyl)-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-2-phenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-9-5-4-8-15(17)14-10-11-18-16(12-14)13-6-2-1-3-7-13/h1-12H |
InChI Key |
ALJZMFIVLWNTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.